Z-Arg(Z)2-Osu
Overview
Description
This compound is notable for its applications in peptide synthesis and bioconjugation due to its ability to form stable amide bonds.
Scientific Research Applications
Z-Arg(Z)2-Osu is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Target of Action
Z-Arg(Z)2-Osu is a biochemical compound that primarily targets lysosomal cathepsins B and L . These cathepsins are proteolytic enzymes involved in protein degradation within the lysosome, a cellular organelle responsible for breaking down waste materials and cellular debris .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes. The cathepsins cleave the compound, resulting in changes in their activity . This interaction can lead to the selective activation of these enzymes, which may contribute to the clearance of misfolded or unfolded proteins .
Biochemical Pathways
The activation of cathepsins B and L by this compound affects the autophagic-lysosomal pathway . This pathway is crucial for the degradation and recycling of cellular components, including damaged organelles and misfolded proteins . The downstream effects of this activation include enhanced protein clearance, which may contribute to cellular homeostasis and neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of protein clearance through the activation of the autophagic-lysosomal pathway . This can potentially contribute to the maintenance of cellular homeostasis and provide neuroprotective effects .
Preparation Methods
The synthesis of Z-Arg(Z)2-Osu involves the protection of the amino and guanidino groups of arginine. The process typically starts with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The protected arginine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .
Chemical Reactions Analysis
Z-Arg(Z)2-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenolysis, respectively
Comparison with Similar Compounds
Z-Arg(Z)2-Osu can be compared with other similar compounds such as:
Boc-Arg(Z)-Osu: Similar in structure but with only one Z protecting group.
Fmoc-Arg(Z)2-Osu: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Cbthis compound: Uses carbobenzoxy (Cbz) as the protecting group instead of Boc
This compound is unique due to its dual Z protecting groups, which provide enhanced stability and selectivity in peptide synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTIDXYCZXQJKB-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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